molecular formula C21H18ClFN2O5S B2677965 N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 877816-23-4

N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2677965
CAS RN: 877816-23-4
M. Wt: 464.89
InChI Key: ROFXSWIHBPCLEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C21H18ClFN2O5S and its molecular weight is 464.89. The purity is usually 95%.
BenchChem offers high-quality N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal Activity : Compounds with chlorophenyl and furanyl groups, such as flubendiamide, have shown significant insecticidal activity against lepidopterous pests. These compounds exhibit a novel mode of action, which includes unique insecticidal symptoms and high safety profiles for non-target organisms, making them suitable for integrated pest management programs (Tohnishi et al., 2005).

Sulfoxidation Reactions : Research has developed methodologies for the sulfoxidation of alkenes and alkynes using N-Fluorobenzenesulfonimide (NFSI) as a radical initiator and oxidant. This represents a metal-free approach to synthesize sulfoxides, an important functional group in organic chemistry (Zhang et al., 2016).

Antibacterial Properties : Sulfone derivatives containing furan and phenyl groups have been evaluated for their antibacterial activities. For instance, certain sulfone derivatives have shown effectiveness against rice bacterial leaf blight, a disease caused by Xanthomonas oryzae, suggesting potential applications in agricultural research (Shi et al., 2015).

Corrosion Inhibition : Furan derivatives have been investigated as potential inhibitors for mild steel corrosion in acidic mediums. These studies are crucial for the development of safer and more efficient corrosion inhibitors in industrial applications (Sappani & Karthikeyan, 2014).

Anticancer Research : Research into sulfonamide compounds, which share structural motifs with the compound , has explored their role as inhibitors of tumor-associated carbonic anhydrase isozymes. These studies contribute to the ongoing search for new anticancer agents (Ilies et al., 2003).

properties

IUPAC Name

N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O5S/c22-15-5-9-17(10-6-15)31(28,29)19(18-2-1-11-30-18)13-25-21(27)20(26)24-12-14-3-7-16(23)8-4-14/h1-11,19H,12-13H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFXSWIHBPCLEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.